![molecular formula C23H20N2O2S B2737646 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide CAS No. 476295-64-4](/img/structure/B2737646.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution on the Phenyl Ring: The 6-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzothiazole.
Formation of the Propanamide Linker: The final step involves the reaction of the substituted benzothiazole with 3-phenoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the amide bond, converting it to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide is used as a building block for synthesizing more complex molecules. Its benzothiazole core is a versatile scaffold for developing new compounds with potential biological activities.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitrophenoxy)propanamide
- 3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioylprop-2-enamide
- 3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioylbenzamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxypropanamide linker provides unique properties that differentiate it from other benzothiazole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-16-7-12-20-21(15-16)28-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-27-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGXUGVEKBEFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
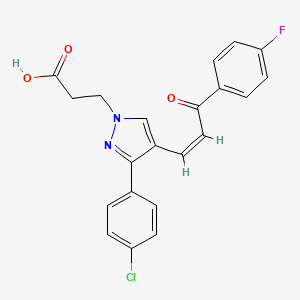
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2737564.png)
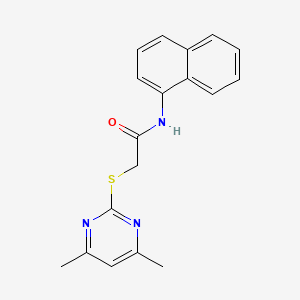
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/new.no-structure.jpg)
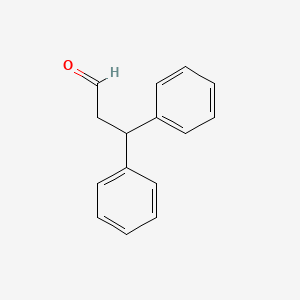
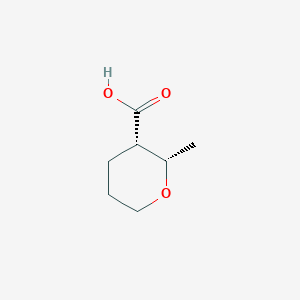
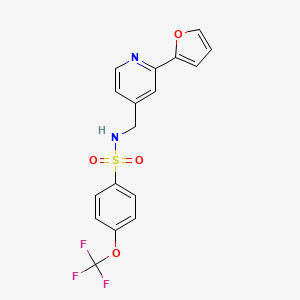

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B2737583.png)
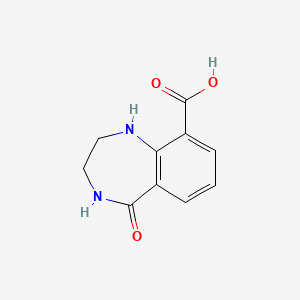
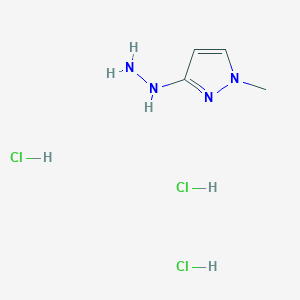
![N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide](/img/structure/B2737586.png)
